molecular formula C23H22N4OS2 B11679604 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11679604
M. Wt: 434.6 g/mol
InChI Key: HJGDEZBEEHBQAM-ZMOGYAJESA-N
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Description

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a sulfanyl bridge and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of 1-(4-methylbenzyl)-1H-benzimidazole from o-phenylenediamine and 4-methylbenzyl chloride under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.

    Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to introduce the acetohydrazide group.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 3-methylthiophene-2-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiophene moieties.

    Reduction: Reduction reactions can target the imine bond in the acetohydrazide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced forms of the imine bond, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can interact with proteins, altering their function and activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
  • **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4OS2

Molecular Weight

434.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N4OS2/c1-16-7-9-18(10-8-16)14-27-20-6-4-3-5-19(20)25-23(27)30-15-22(28)26-24-13-21-17(2)11-12-29-21/h3-13H,14-15H2,1-2H3,(H,26,28)/b24-13+

InChI Key

HJGDEZBEEHBQAM-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CS4)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CS4)C

Origin of Product

United States

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